8,9-DIMETHOXY-N-(2-PHENYLETHYL)-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-AMINE
説明
8,9-Dimethoxy-N-(2-phenylethyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a heterocyclic compound characterized by a triazoloquinazoline core substituted with methoxy groups at positions 8 and 9, a pyridin-3-yl group at position 2, and a 2-phenylethylamine moiety at position 3. Its molecular formula is C₂₅H₂₄N₆O₂, with a molecular weight of 440.50 g/mol (calculated based on structural analogs in ). The compound’s structure combines aromatic and heteroaromatic systems, which may influence its physicochemical properties and biological interactions.
特性
IUPAC Name |
8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-31-20-13-18-19(14-21(20)32-2)27-24(26-12-10-16-7-4-3-5-8-16)30-23(18)28-22(29-30)17-9-6-11-25-15-17/h3-9,11,13-15H,10,12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXPQTWSWNTTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)NCCC4=CC=CC=C4)C5=CN=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8,9-Dimethoxy-N-(2-phenylethyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine represents a novel class of triazoloquinazolines that have garnered interest due to their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄O₂, with a molecular weight of 342.36 g/mol. The presence of dimethoxy groups and a triazole ring is significant for its biological properties.
Biological Activity Overview
Research has demonstrated that compounds in the triazoloquinazoline family exhibit various biological activities, including:
- Cytotoxicity : Several studies indicate that derivatives of triazoloquinazolines show significant cytotoxic effects against various cancer cell lines.
- Antimalarial Activity : Some derivatives have shown promising antimalarial properties, outperforming traditional treatments in certain assays.
- Adenosine Receptor Antagonism : Certain derivatives have been identified as potent antagonists at adenosine receptors.
In Vitro Studies
In vitro studies have reported varying degrees of cytotoxicity for related compounds. For instance, a related compound demonstrated IC₅₀ values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating significant potential for anticancer applications .
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 16 | 6.29 | HepG2 |
| 17 | 2.44 | HCT-116 |
| 18 | 4.50 | HCT-116 |
| 19 | 8.00 | HepG2 |
These results suggest that structural modifications can enhance the binding affinity to DNA and improve cytotoxic activity.
The mechanism underlying the cytotoxic activity appears to involve intercalation into DNA and inhibition of topoisomerase II activity, which is crucial for DNA replication and transcription. The presence of bulky substituents may also affect the interaction with the minor groove of DNA, enhancing binding affinity .
Structure-Activity Relationships (SAR)
The SAR studies indicate that specific substitutions on the quinazoline scaffold significantly influence biological activity:
- Dimethoxy Substitution : The presence of methoxy groups at positions 8 and 9 enhances lipophilicity and potentially improves cellular uptake.
- Amino Group Positioning : Positioning of amino groups at specific locations on the quinazoline structure can lead to increased potency against targeted receptors .
Case Studies
A notable case study involved a series of synthesized triazoloquinazolines evaluated for their antimalarial properties against Plasmodium falciparum. Compounds with IC₅₀ values below 30 nM were identified as highly effective .
| Compound | IC₅₀ (nM) | Activity Type |
|---|---|---|
| Compound A | <30 | Antimalarial |
| Compound B | >1000 | Low Activity |
These findings highlight the potential for developing new antimalarial agents based on triazoloquinazoline frameworks.
科学的研究の応用
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Properties
In vitro studies demonstrate that the compound possesses antimicrobial activity against a range of bacterial strains. This is particularly relevant in the context of rising antibiotic resistance. The compound's ability to disrupt bacterial cell membranes may be a contributing factor to its effectiveness.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to involve the reduction of oxidative stress and inflammation in neuronal cells.
Case Studies
類似化合物との比較
Key Observations :
- Substituent Effects: The 2-phenylethyl group in the target compound may enhance lipophilicity (predicted logP = 2.7 ) compared to the oxolanylmethyl analog.
- Methoxy Groups : The 8,9-dimethoxy motif is conserved across analogs, likely stabilizing aromatic interactions or improving solubility.
Triazolo-Containing Compounds with Different Cores
Compounds with triazolo moieties fused to other heterocycles exhibit diverse bioactivity:
- SCH-58261 (2-(2-furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine): A potent A₂A adenosine receptor antagonist with a pyrazolo-triazolo-pyrimidine core. The 2-phenylethyl group is structurally analogous to the target compound, suggesting shared receptor-binding features. Replacing furan with pyridine may alter selectivity .
- ZM241385 (4-[2-[7-amino-2-(2-furyl)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-yl-amino]ethylphenol): Features a triazolo-triazine core and phenol group, highlighting how core flexibility impacts receptor affinity .
Physicochemical Properties
A comparative analysis of key properties:
| Property | Target Compound | CM983154 | SCH-58261 |
|---|---|---|---|
| Molecular Weight | 440.50 | 449.55 | 354.37 |
| Hydrogen Bond Acceptors | 8 | 9 | 7 |
| Predicted logP | 2.7 | ~3.0 (estimated) | 2.1 |
| Solubility | Low (high logP) | Moderate | Moderate |
The target compound’s higher molecular weight and logP compared to SCH-58261 suggest reduced aqueous solubility, which may influence bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
